2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14) |
InChI Key |
KOWVUSHBSAGCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Madelung Cyclization
The Madelung synthesis, adapted for azaindole derivatives, involves the cyclization of o-acylanilides under strongly basic conditions. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is synthesized by treating 2-amino-3-cyanopyridine derivatives with potassium tert-butoxide at elevated temperatures. This method provides direct access to the halogenated core, which is critical for subsequent functionalization.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki coupling is widely employed to introduce aryl or heteroaryl groups at specific positions. For instance, 5-bromo-7-azaindole reacts with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in dioxane/water (2.5:1) at 80°C to afford 5-aryl derivatives. This method is pivotal for installing substituents at the 5-position but can be adapted for 2-functionalization with appropriate halogenated precursors.
Functionalization at the 2-Position: Introducing the Pyrrolidin-3-yl Group
The critical challenge lies in regioselectively introducing the pyrrolidin-3-yl moiety at the 2-position of the pyrrolo[2,3-b]pyridine core. Three principal strategies have been validated:
Suzuki-Miyaura Coupling with Pyrrolidin-3-yl Boronic Esters
A 2-iodo- or 2-bromo-pyrrolo[2,3-b]pyridine intermediate undergoes Suzuki coupling with pyrrolidin-3-yl boronic acid pinacol ester. Key conditions include:
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : Dioxane/water (4:1)
This method achieves moderate to high yields (45–75%) but requires pre-synthesis of the boronic ester, which involves protection of the pyrrolidine nitrogen (e.g., Boc or Fmoc).
Buchwald-Hartwig Amination
For substrates with electron-withdrawing groups, palladium-catalyzed C–N coupling is effective. A 2-chloro-pyrrolo[2,3-b]pyridine reacts with pyrrolidin-3-ylamine using:
Yields range from 50–65%, with challenges in avoiding over-alkylation at the pyrrolidine nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrrolo[2,3-b]pyridines (e.g., 2-fluoro or 2-nitro derivatives) undergo substitution with pyrrolidin-3-yl lithium reagents. For example:
-
Substrate : 2-fluoro-1H-pyrrolo[2,3-b]pyridine
-
Reagent : Pyrrolidin-3-yl lithium (2.5 equiv)
This method is less common due to the limited availability of sufficiently activated substrates.
Protecting Group Strategies
The NH group of pyrrolo[2,3-b]pyridine and the pyrrolidine nitrogen often require protection during synthesis:
Tosyl Protection
Tosylation of the pyrrolo[2,3-b]pyridine NH using p-toluenesulfonyl chloride in dichloromethane/aqueous NaOH ensures stability during cross-coupling reactions. Deprotection is achieved via hydrolysis with 2.5 N NaOH in methanol.
SEM Protection
The trimethylsilylethoxymethyl (SEM) group is employed for pyrrolidine nitrogen protection. SEM-Cl in the presence of DIPEA (diisopropylethylamine) introduces the group, which is later removed with HCl in dioxane.
Case Study: Optimized Synthesis of 2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine Dihydrochloride
Step 1 : Synthesis of 2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
5-Bromo-1H-pyrrolo[2,3-b]pyridine is tosylated (TsCl, NaOH, CH₂Cl₂), followed by iodination with N-iodosuccinimide (NIS) in DMF at 0°C.
Step 2 : Suzuki Coupling
2-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine reacts with pyrrolidin-3-yl boronic acid pinacol ester under Pd(dppf)Cl₂ catalysis (5 mol%), K₂CO₃, dioxane/water (80°C, 16 hours). Yield: 68%.
Step 3 : Deprotection
The tosyl group is removed via hydrolysis (2.5 N NaOH, MeOH, 50°C, 2 hours), followed by treatment with HCl to form the dihydrochloride salt.
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃·2HCl | HRMS, Elemental Analysis |
| Molecular Weight | 187.24 (free base) | ESI-MS |
| Melting Point | 320–321°C (decomposes) | DSC |
| ¹H NMR (DMSO-d₆) | δ 2.30 (s, 3H, CH₃), 5.48 (s, 2H) | 400 MHz NMR |
| IR (KBr) | 3414 cm⁻¹ (NH), 1661 cm⁻¹ (C=N) | FT-IR |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution, with regioselectivity dictated by the electron-rich pyrrolidine substituent at position 2. Key reactions include:
-
Nitration : Nitration of 1H-pyrrolo[2,3-b]pyridines typically occurs at position 3 in the absence of steric hindrance. For example, 2-phenyl derivatives undergo nitration at C-3 using HNO₃/H₂SO₄ . The pyrrolidine group may enhance reactivity at adjacent positions due to resonance effects.
-
Halogenation : Bromination and iodination proceed at C-3 under mild conditions (e.g., Br₂ in CHCl₃ or I₂/KI in acetic acid) .
-
Nitrosation : Treatment with NaNO₂/HCl yields 3-nitroso derivatives .
Example Reaction Conditions :
| Reaction | Reagents/Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | C-3 | 75% | |
| Bromination | Br₂ (1 eq), CHCl₃, 25°C | C-3 | 82% |
Condensation and Cyclization Reactions
The pyrrolidine nitrogen and the bicyclic core participate in cyclocondensation with active methylene compounds:
-
With Active Methylene Reagents : Reaction with acetylacetone or malononitrile in acetic acid/HCl yields fused pyridine derivatives (e.g., pyrrolo[3,4-b]pyridines) .
-
Urea/Thiourea Fusion : Heating with urea or thiourea generates pyrrolo[2,3-d]pyrimidines via cyclization at C-4 and C-5 .
Example :
text2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine + malononitrile → 4-amino-6-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione [1][5]
Conditions : Acetic acid, HCl (cat.), reflux, 4 h; yield: 53–68% .
Cross-Coupling Reactions
The core structure supports transition-metal-catalyzed coupling:
-
Suzuki–Miyaura Coupling : A 4-chloro substituent can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃) .
-
Buchwald–Hartwig Amination : Secondary amines react at C-4 in the presence of Pd₂(dba)₃/Xantphos .
Example :
text4-chloro-2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine + morpholine → 4-morpholino-2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine [2]
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 12 h; yield: 65% .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring undergoes characteristic amine reactions:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives.
-
Salt Formation : Forms stable dihydrochlorides (e.g., as in) for improved solubility.
-
Oxidation : Susceptible to oxidation with m-CPBA to form pyrrolidinone derivatives.
Scientific Research Applications
Pharmacological Activities
The pharmacological potential of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has been investigated for various therapeutic applications:
- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
- Anticancer Properties : The compound has been reported to possess anticancer activity. For instance, modifications of pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy against various cancer cell lines .
- Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives can significantly reduce pain and inflammation, suggesting potential use in pain management therapies .
Synthesis and Structural Modifications
Various synthetic routes have been developed to create derivatives of this compound with enhanced biological activity:
- Cross-Coupling Reactions : Techniques such as Suzuki coupling have been employed to modify the compound's structure for improved pharmacological profiles .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study investigated the anticancer effects of a series of pyrrolo[2,3-b]pyridine derivatives. The results indicated that specific modifications increased cytotoxicity against breast and lung cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction .
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Key Observations :
- Position 3 modifications (e.g., thiazolyl-indole in 1f or ethynyl-pyridine in 21b) are associated with kinase inhibition and antiproliferative activity .
- Aromatic substituents (e.g., trimethoxyphenyl in ) increase planarity and intermolecular interactions, critical for crystal packing and solubility.
Biological Activity
2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolidine moiety fused to a pyrrolo[2,3-b]pyridine structure, which contributes to its unique biological activities. The compound is of interest due to its potential applications in treating various diseases, particularly those mediated by specific kinases.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
| InChI Key | HEKMJEFECZLOIX-UHFFFAOYSA-N |
| CAS Number | 1151768-87-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to act as an inhibitor of SGK-1 kinase, which plays a crucial role in multiple signaling pathways related to cell growth and survival. By inhibiting SGK-1, this compound may have therapeutic effects in conditions such as cancer and metabolic disorders .
Case Studies and Research Findings
- Inhibition of SGK-1 Kinase : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine effectively inhibit SGK-1 kinase activity. This inhibition was linked to reduced cell proliferation in cancer models, suggesting potential applications in oncology .
- Neuroprotective Effects : Research indicated that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, indicating a potential role in developing new antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Pyrrolidine | Basic amine properties | Lacks the fused pyridine structure |
| Pyrrolopyridine | Moderate enzyme inhibition | Fused pyridine ring |
| 1H-Pyrazolo[3,4-d]pyrimidine | CDK8 inhibition | Distinct scaffold structure |
Q & A
Q. What are common synthetic routes for 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives?
Synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Cyanation and azidation : Reaction with NaN₃ under acidic conditions (e.g., acetic acid) at 110°C for 6 hours, followed by purification via column chromatography .
- Halogenation and coupling : Use of Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/water at 105°C .
- Protection/deprotection strategies : Introduction of SEM (2-(trimethylsilyl)ethoxy)methyl groups to stabilize reactive intermediates .
Q. How is structural characterization performed for these compounds?
- 1H NMR analysis : Assigns proton environments (e.g., coupling constants confirm regioselectivity in derivatives like 3,4-dichloro-N1-tri-O-benzoyl-ribofuranosyl-pyrrolo[2,3-b]pyridine, with δ 6.90–8.40 ppm for aromatic protons) .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding networks. For example, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine crystallizes in a monoclinic system (space group P21/c) with β = 94.331° and N–H···N hydrogen bonds forming trans-dimers .
- HRMS validation : Confirms molecular formulas (e.g., m/z 195.22 for C₁₂H₉N₃) .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenated derivatives?
- Temperature control : Elevated temperatures (e.g., 120°C in acetic acid with hexamine) improve cyclization efficiency .
- Catalyst selection : Pd(PPh₃)₄ enhances cross-coupling yields (up to 88%) compared to alternative catalysts .
- Purification : Use of semi-saturated NaHCO₃ during workup minimizes side reactions, while gradient column chromatography resolves regioisomers .
Q. What strategies address spectral data contradictions in substituted derivatives?
- Dynamic NMR : Resolves conformational equilibria in flexible pyrrolidine substituents (e.g., temperature-dependent splitting in NOESY spectra) .
- DFT calculations : Validate unexpected chemical shifts (e.g., downfield shifts due to electron-withdrawing groups like CN or Cl) .
- Isotopic labeling : 13C/15N-labeled analogs clarify ambiguous assignments in crowded aromatic regions .
Q. How are structure-activity relationships (SARs) explored for kinase inhibition?
- Substituent variation : Fluorine substitution at C-3/C-5 positions (e.g., 6-fluoro-3-iodo derivatives) enhances dopamine D4 receptor binding (Ki < 10 nM) .
- Scaffold hopping : Replacement of pyrrolidine with azetidine improves selectivity for BCR-Abl T315I mutants .
- Pharmacophore modeling : Aligns H-bond donors (N–H) and acceptors (pyridine N) with kinase ATP-binding pockets .
Q. What methods resolve enantiomeric purity in chiral pyrrolidine derivatives?
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients (95:5 to 70:30) .
- Circular dichroism (CD) : Correlates Cotton effects (e.g., 220–250 nm) with absolute configurations .
- Crystallographic refinement : Flack parameters (< 0.1) confirm enantiopurity in single crystals .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times (1 h vs. 24 h) alter IC₅₀ values .
- Solubility effects : Low aqueous solubility of halogenated derivatives (e.g., 3-iodo analogs) may understate in vitro potency .
- Metabolic stability : Hepatic microsome studies (e.g., rat vs. human) explain species-dependent efficacy .
Methodological Tables
Q. Table 1. Key Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azidation | NaN₃, AcOH, 110°C, 6 h | 75% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C | 88% | |
| SEM Protection | NaH, SEM-Cl, THF, 0°C to rt | 90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
